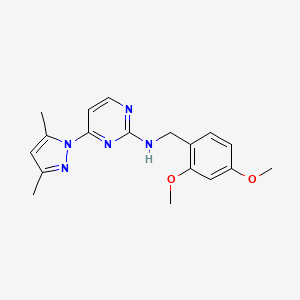

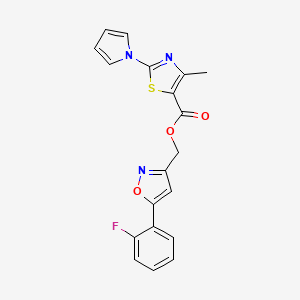

N-(2,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine, also known as DM-1, is a small molecule that has been studied for its potential use in cancer treatment. DM-1 is a derivative of the natural product maytansine, which has been shown to have potent anti-cancer activity. However, maytansine is too toxic for use in humans, and DM-1 was developed as a less toxic alternative.

Aplicaciones Científicas De Investigación

Insecticidal and Antibacterial Potential : A study by Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics, closely related to the compound , and evaluated their insecticidal and antibacterial potential. The study highlighted the relevance of these compounds in pest control and combating microbial infections.

Antitumor, Antifungal, and Antibacterial Activities : Titi et al. (2020) conducted a study on hydroxymethyl pyrazole derivatives, which are structurally similar to the compound . Their research indicated significant biological activity against breast cancer and microbes, emphasizing the potential of these compounds in cancer therapy and infection control.

Synthesis for Biomedical Screening : Han et al. (2009) developed a method for synthesizing a series of new heterocyclic compounds, including pyrimido[4,5-b][1,6]-naphthyridine and pyrazolo[3,4-b][1,6]naphthyridine, which are structurally related to the compound of interest. This study, found in the Journal of Combinatorial Chemistry, demonstrates the utility of these compounds in fast, small-scale synthesis for biomedical applications.

Anticancer Activity : Research by Abdellatif et al. (2014) focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing potential in inhibiting the growth of human breast adenocarcinoma cells. This study highlights the potential use of these compounds in cancer treatment.

Antimicrobial Evaluation : A study by Sirakanyan et al. (2021) synthesized cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines and evaluated their antimicrobial activity. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety, similar to the compound of interest, was crucial for their activity, underscoring the importance of structural components in drug design.

Chemical Transformations Prediction : Wang et al. (2006) utilized tandem mass spectrometry to predict chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, closely related to the compound . This research, published in the Journal of The American Society for Mass Spectrometry, demonstrates the compound's potential in understanding reaction mechanisms and developing new synthetic pathways.

Enzymatic Evaluation and Therapeutic Applications : Hassan et al. (2022) prepared pyrazolo[1,5‐a]pyrimidine‐based compounds and evaluated their antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities. This study, found in Drug Development Research, emphasizes the broad therapeutic potential of such compounds.

Antifungal Effect : Research by Jafar et al. (2017) synthesized 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives containing a heterocyclic compound and evaluated their antifungal effects. This study provides insights into the potential use of these compounds as antifungal agents.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, certain indole derivatives have shown inhibitory activity against influenza A . Similarly, some imidazole derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Biochemical Pathways

Compounds with similar structures have been associated with various biological activities, affecting a broad range of biochemical pathways .

Result of Action

Compounds with similar structures have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2/c1-12-9-13(2)23(22-12)17-7-8-19-18(21-17)20-11-14-5-6-15(24-3)10-16(14)25-4/h5-10H,11H2,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOHSXXLNHSCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC=C2)NCC3=C(C=C(C=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxybenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chlorophenyl)methylsulfanyl]-7-(furan-2-yl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2774869.png)

![7,8-dihydro-1H,6H-[1,4]dioxepino[2,3-f]benzimidazole-2-thiol](/img/structure/B2774872.png)

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)acrylonitrile](/img/structure/B2774873.png)

![(Z)-methyl 2-(1-(3-((3-(sec-butyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2774877.png)

![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2774880.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-(2-thienyl)-propanoic acid](/img/structure/B2774883.png)

![2-(3,4-dihydro-2H-quinolin-1-ylmethyl)-5-[(2,5-dimethylphenyl)methoxy]pyran-4-one](/img/structure/B2774885.png)

![3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2774888.png)